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Compound of Interest

2,4-Dichloro-6-
Compound Name:
(trifluoromethyl)pyrimidine

Cat. No.: B125754

For Researchers, Scientists, and Drug
Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and spectroscopic characteristics of 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
This compound is a key intermediate in the synthesis of various agrochemicals and
pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl group can enhance
molecular lipophilicity, metabolic stability, and binding affinity to biological targets, making this a
valuable scaffold in drug discovery.[2]

Molecular Structure and Chemical Properties

2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative. The
pyrimidine ring is substituted with two chlorine atoms at positions 2 and 4, and a trifluoromethyl
group at position 6.

Table 1: Chemical and Physical Properties
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Property Value Reference(s)
CAS Number 16097-64-6 [11[3]
Molecular Formula CsHCI2F3N:2 [3114]
Molecular Weight 216.98 g/mol [31[4]
2,4-dichloro-6-
IUPAC Name ) o [4]
(trifluoromethyl)pyrimidine
FC(F)
SMILES [4]
(F)C1=CC(Cl)=NC(Cl)=N1
Pale yellow liquid or white
Appearance _ _ [11[3]
crystalline solid
Melting Point -48 t0 -46 °C [3]
Boiling Point 37-38 °C @ 0.7 Torr [3]

| Density | 1.589 g/mL |[3] |

Caption: 2D structure of 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

Experimental Protocols

A definitive, published experimental protocol for the synthesis of 2,4-dichloro-6-

(trifluoromethyl)pyrimidine is not readily available. However, based on the synthesis of the

isomeric 2,4-dichloro-5-(trifluoromethyl)pyrimidine, a plausible two-step synthetic route can be

proposed.[2] This involves the initial trifluoromethylation of a uracil precursor followed by

chlorination.

Step 1: Synthesis of 6-(Trifluoromethyl)uracil

o To areaction vessel, add 6-methyluracil, a suitable trifluoromethylating agent (e.g.,

trifluoroacetic anhydride or another electrophilic CFs source), and a solvent such as

trifluoroacetic acid.
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o Heat the mixture under reflux for several hours while monitoring the reaction progress by
thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

e Upon completion, cool the reaction mixture to room temperature.
* Remove the solvent under reduced pressure.

» Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield 6-(trifluoromethyl)uracil.

Step 2: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

 In aflask equipped with a reflux condenser and a dropping funnel, place the synthesized 6-
(trifluoromethyl)uracil.

e Add an excess of phosphorus oxychloride (POCIs).

o Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline or N,N-
diisopropylethylamine) can be added to facilitate the reaction.

» Heat the mixture to reflux and maintain this temperature for several hours. Monitor the
reaction by TLC or GC-MS until the starting material is consumed.

o After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench
the excess POCIs.

o Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl
acetate.

o Combine the organic layers, wash with saturated sodium bicarbonate solution and then with
brine.

» Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
» Filter and concentrate the solvent under reduced pressure to obtain the crude product.

 Purify the crude 2,4-dichloro-6-(trifluoromethyl)pyrimidine by vacuum distillation or
column chromatography on silica gel.
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Proposed Synthesis Workflow

Step 1: Trifluoromethylation
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Reflux in Solvent
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[6-(Trifluoromethyl)uraciD

Quench with Ice,
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2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Data Analysis
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While a complete set of published spectra for 2,4-dichloro-6-(trifluoromethyl)pyrimidine is
not available, the expected spectroscopic characteristics can be predicted based on its
structure and data from analogous compounds.

Table 2: Predicted 1H, 13C, and °F NMR Chemical Shifts
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Nucleus

1H

Predicted
Chemical Shift

(6, ppm)

7.5-8.0

Multiplicity

Singlet (s)

Coupling

Notes

The single
proton on the
pyrimidine
ring at
position 5 is
expected to
appear as a
singlet in this
region.

13C

~165

Singlet (s)

Carbon at
position 2 (C-Cl).

~162

Singlet (s)

Carbon at
position 4 (C-ClI).

~158

Quartet (q)

1J(C,F) = 35-40
Hz

Carbon at
position 6,
coupled to the
three fluorine
atoms of the

trifluoromethyl

group.

~120

Quartet (q)

1J(C,F) = 275 Hz

Carbon of the
trifluoromethyl
group, showing a
characteristic
large coupling
constant with the

fluorine atoms.

~118

Singlet (s)

Carbon at
position 5 (C-H).
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| 1°F | -65 to -75 | Singlet (s) | - | A single peak is expected for the three equivalent fluorine

atoms of the CFs group, referenced to CFCls.[5] |

The IR spectrum will be dominated by vibrations of the pyrimidine ring and the substituents.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm~12) Vibration Type

C=N and C=C stretching

Intensity

1550 - 1600 o . Medium to Strong
(pyrimidine ring)
C=C stretching (pyrimidine )

1400 - 1500 ) Medium
ring)

1250 - 1350 C-F stretching (asymmetric) Strong

1100 - 1200 C-F stretching (symmetric) Strong

800 - 850 C-H out-of-plane bending Medium

| 700 - 800 | C-Cl stretching | Strong |

The electron ionization mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Fragmentation

mlz lon Notes
Molecular ion peak cluster,
showing the characteristic
216/218/220 [M]* ) .
isotopic pattern for two
chlorine atoms.
181/183 [M-CII* Loss of a chlorine atom.
Loss of the trifluoromethyl
147 [M - CFs]*

group.

| 112 | [M - CFs - CI]* | Subsequent loss of a chlorine atom from the [M - CFs]* fragment. |
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Applications in Drug Development

2,4-Dichloro-6-(trifluoromethyl)pyrimidine serves as a versatile building block in medicinal
chemistry. The dichloro substitutions at the 2 and 4 positions provide reactive sites for
nucleophilic substitution, allowing for the introduction of various functional groups to build
molecular diversity.

» Scaffold for Kinase Inhibitors: Pyrimidine derivatives are core structures in many kinase
inhibitors. For instance, derivatives of 2,4-dichloropyrimidine have been investigated as
potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the
treatment of non-small cell lung cancer.[6][7]

o Agrochemicals: This compound is used in the synthesis of herbicides and fungicides.[1] Its
mechanism of action in herbicides often involves the disruption of essential metabolic
processes in plants.[1]

» Bioisosteric Replacement: The pyrimidine ring can act as a bioisostere for a phenyl ring,
often improving pharmacokinetic properties. The trifluoromethyl group is known to enhance
metabolic stability and cell permeability.[2]

The unique combination of reactive chlorine atoms and the electron-withdrawing trifluoromethyl
group makes 2,4-dichloro-6-(trifluoromethyl)pyrimidine a valuable starting material for the
synthesis of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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